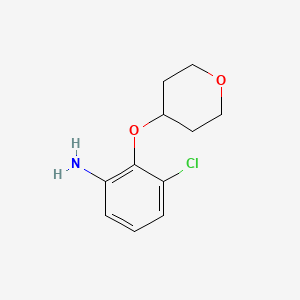
3-Chloro-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline is an organic compound that features a chloro-substituted aniline group bonded to a tetrahydropyran ring via an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline typically involves the reaction of 3-chloroaniline with tetrahydropyran-4-ol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by nucleophilic substitution on the aniline derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups present.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with reagents like sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
Applications De Recherche Scientifique
3-Chloro-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline involves its interaction with specific molecular targets. The chloro and ether groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzymes or disruption of cellular processes, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroaniline: Lacks the tetrahydropyran ring, making it less versatile in certain applications.
4-Chloro-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline: Similar structure but with different substitution pattern, affecting its reactivity and properties.
Tetrahydropyran-4-ol: The alcohol precursor used in the synthesis of the target compound.
Uniqueness
3-Chloro-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline is unique due to the presence of both chloro and tetrahydropyran groups, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C11H14ClNO2 |
|---|---|
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
3-chloro-2-(oxan-4-yloxy)aniline |
InChI |
InChI=1S/C11H14ClNO2/c12-9-2-1-3-10(13)11(9)15-8-4-6-14-7-5-8/h1-3,8H,4-7,13H2 |
Clé InChI |
GYDGWSXIGSUFGM-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1OC2=C(C=CC=C2Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



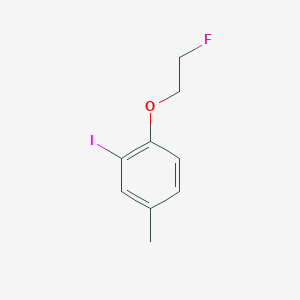
![2-chloro-N-[6-methyl-5-[3-[2-(piperidin-3-ylamino)pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]benzenesulfonamide;hydrochloride](/img/structure/B12084994.png)


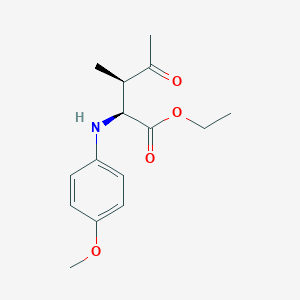
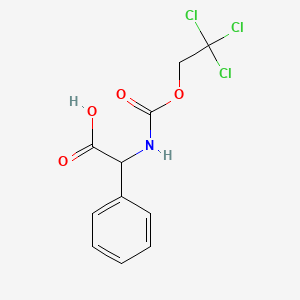
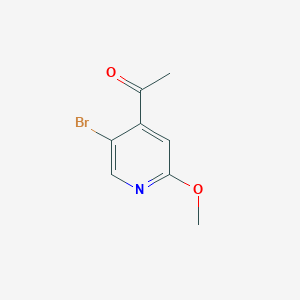


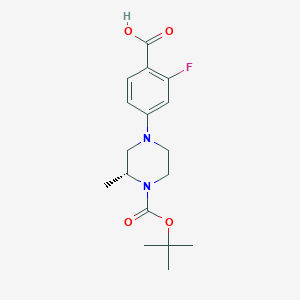
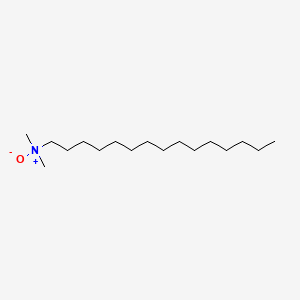
![1-[1-(3-Bromophenyl)ethyl]azetidine](/img/structure/B12085055.png)

